molecular formula C17H17N5O3S2 B10998810 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

Cat. No.: B10998810
M. Wt: 403.5 g/mol
InChI Key: ISEKIOXZVNMHSY-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 3. The acetamide moiety is linked to a pyridazinyl ring, which is further substituted with a 4-(methylsulfanyl)phenyl group at position 4. Such structural motifs are common in anticancer and antimicrobial agents due to their ability to modulate enzyme activity or disrupt cellular processes .

Properties

Molecular Formula

C17H17N5O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C17H17N5O3S2/c1-25-10-15-19-20-17(27-15)18-14(23)9-22-16(24)8-7-13(21-22)11-3-5-12(26-2)6-4-11/h3-8H,9-10H2,1-2H3,(H,18,20,23)

InChI Key

ISEKIOXZVNMHSY-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-(4-(methylthio)phenyl)-6-oxopyridazin-1(6H)-yl)acetamide” typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Thiadiazole Ring: Starting from a suitable precursor, such as a thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.

    Formation of the Pyridazinone Ring: This can be achieved by reacting hydrazine derivatives with diketones or similar compounds.

    Coupling Reactions: The thiadiazole and pyridazinone intermediates can be coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxymethyl groups.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents due to their ability to interact with biological targets.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, proteases, or other critical enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, particularly in the thiadiazole-acetamide core and heterocyclic substitutions:

Compound Name / ID Key Substituents Biological Activity (IC₅₀) Reference
Target Compound 5-(methoxymethyl)-thiadiazole; 4-(methylsulfanyl)phenyl-pyridazine Not reported
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives Pyridin-3-yl; 4-methoxyphenyl; phenoxy variants Caco-2: 1.8 µM (7d)
N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide Pyrrolidinone; 2-methylphenyl; phenylsulfanyl Not reported
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]... Dichloroacetamide; pyrazolyl; methoxyphenyl Not reported
  • Key Observations: The methoxymethyl group in the target compound may improve solubility compared to halogenated derivatives (e.g., 2-chloro or 2-fluoro substituents in ’s compounds), which are more lipophilic . The methylsulfanylphenyl group in the target compound differs from ’s 4-methoxyphenyl and fluoro-phenoxy groups. Sulfur-containing substituents often enhance metabolic stability and binding to cysteine-rich enzyme active sites . Compound 7d () exhibited potent cytotoxicity (IC₅₀ = 1.8 µM on Caco-2 cells), suggesting that pyridin-3-yl and phenoxy substitutions synergize for anticancer activity. The target compound’s pyridazinyl ring may offer distinct electronic effects due to its two adjacent nitrogen atoms .

Biological Activity

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article discusses its biological activity, including its potential as an anticonvulsant and MAO-A inhibitor, and summarizes relevant research findings.

  • Molecular Formula : C11H17N3O2S
  • Molecular Weight : 255.34 g/mol
  • CAS Number : 685847-69-2

1. Anticonvulsant Activity

The anticonvulsant potential of compounds containing the 1,3,4-thiadiazole moiety has been extensively studied. Research indicates that derivatives of this scaffold exhibit significant anticonvulsant activity through various mechanisms:

  • Mechanism of Action : The anticonvulsant effects are primarily attributed to the modulation of GABAergic transmission and the inhibition of voltage-gated sodium channels. For instance, compounds have shown protection rates of up to 80% in the PTZ (Pentylenetetrazol) model at doses of 100 mg/kg .
  • Case Studies :
    • A study by Aliyu et al. (2021) demonstrated that certain thiadiazole derivatives exhibited protective effects against seizures in animal models, with an LD50 value indicating a favorable safety profile .
    • Another study highlighted that specific derivatives showed up to 85.44% inhibition in both scPTZ and MES (Maximal Electroshock Seizure) tests at doses as low as 50 mg/kg .

2. MAO-A Inhibition

Monoamine oxidase A (MAO-A) inhibitors have therapeutic implications in treating depression and anxiety disorders. The compound under discussion has been evaluated for its inhibitory activity against MAO-A:

  • Inhibition Studies : A series of thiadiazole derivatives were synthesized and tested for MAO-A inhibition using an in vitro fluorometric method. The results indicated that some compounds displayed IC50 values significantly lower than standard inhibitors such as moclobemide .
  • Key Findings :
    • Compound 6b , which contains a methoxyethyl group at the fifth position of the thiadiazole ring, demonstrated potent MAO-A inhibitory activity with an IC50 value of 0.060 ± 0.002 μM, indicating it could be a promising candidate for further development .
    • The reversibility of inhibition was confirmed through dialysis studies, suggesting a favorable pharmacological profile compared to irreversible inhibitors .

Summary Table of Biological Activities

Activity TypeMechanismKey FindingsReference
AnticonvulsantGABA modulationUp to 80% protection in PTZ model at 100 mg/kg
Voltage-gated sodium channelsLD50 = 3,807.87 mg/kg; safe profile
MAO-A InhibitionEnzyme inhibitionIC50 = 0.060 ± 0.002 μM for compound 6b
Reversible inhibitionRecovery post-dialysis at ~91% for compound 6b

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